4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzothiazole and triazole moieties in a single molecule can enhance its pharmacological properties, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to interact with various biological targets such as cyclooxygenase (cox) enzymes , DNA and topoisomerase II .
Mode of Action
For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some compounds have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Result of Action
Similar compounds have been found to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the thiazole ring, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
The synthesis of 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the reaction of 2-aminobenzothiazole with phenyl azide under suitable conditions. One common method includes the use of copper(I) catalysis in a Huisgen cycloaddition reaction, also known as “click chemistry.” The reaction is carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) to yield the desired triazole derivative .
Chemical Reactions Analysis
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or triazole rings, depending on the reagents and conditions used. .
Scientific Research Applications
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. .
Biological Studies: Researchers investigate its effects on cellular processes and pathways, including its ability to inhibit specific enzymes or receptors involved in disease progression.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical manufacturing.
Comparison with Similar Compounds
Similar compounds to 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine include other benzothiazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications. Examples include:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives are known for their antimicrobial and anticancer properties.
Triazole Derivatives: 1,2,3-Triazole compounds are widely studied for their antifungal and antiviral activities.
The uniqueness of this compound lies in its combined structural features, which can enhance its pharmacological profile and broaden its range of applications.
Biological Activity
4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that integrates the structural features of benzothiazole and triazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves a click chemistry approach, specifically the Huisgen cycloaddition reaction. This method often employs copper(I) catalysis and is conducted under basic conditions using solvents like dimethylformamide (DMF). The reaction between 2-aminobenzothiazole and phenyl azide yields the desired triazole derivative.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds featuring benzothiazole and triazole moieties. For instance:
- Case Study 1 : A derivative of benzothiazole demonstrated significant antiproliferative effects against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . This suggests that structural modifications in similar compounds can lead to enhanced cytotoxicity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing benzothiazole exhibit substantial activity against a range of pathogens.
Compound | Pathogen | IC50 (µM) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 |
Compound B | Escherichia coli | 0.8 |
Acetylcholinesterase Inhibition
Recent studies have focused on the inhibitory effects of related compounds on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. For example:
- Case Study 2 : A study synthesized a series of compounds based on 4-hydroxycoumarin with a benzothiazole core, reporting an IC50 value of 2.7 µM for the most active compound against AChE . This indicates a promising avenue for developing therapeutic agents targeting cognitive decline.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structural features allow it to inhibit key enzymes involved in disease progression.
- Cellular Pathway Modulation : It may influence cellular pathways related to apoptosis and proliferation in cancer cells.
- Antimicrobial Action : The mechanism often involves disrupting microbial cell wall synthesis or function.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c16-14-13(15-17-11-8-4-5-9-12(11)21-15)18-19-20(14)10-6-2-1-3-7-10/h1-9H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJYVFRQHOURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.